molecular formula C8H14N4O B13317814 2-(4-ethyl-4H-1,2,4-triazol-3-yl)morpholine

2-(4-ethyl-4H-1,2,4-triazol-3-yl)morpholine

Cat. No.: B13317814
M. Wt: 182.22 g/mol
InChI Key: CEOKVHXXLGDCLM-UHFFFAOYSA-N
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Description

2-(4-ethyl-4H-1,2,4-triazol-3-yl)morpholine is a heterocyclic compound that contains both a triazole ring and a morpholine ring The triazole ring is a five-membered ring containing three nitrogen atoms, while the morpholine ring is a six-membered ring containing one nitrogen and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethyl-4H-1,2,4-triazol-3-yl)morpholine typically involves the reaction of 4-ethyl-4H-1,2,4-triazole with morpholine under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the morpholine attacks the carbon atom of the triazole ring, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-ethyl-4H-1,2,4-triazol-3-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(4-ethyl-4H-1,2,4-triazol-3-yl)morpholine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound is known to inhibit the activity of certain enzymes by binding to their active sites. For example, it can inhibit cytochrome P450 enzymes, which are involved in the metabolism of various drugs . Additionally, the compound can interact with DNA and RNA, leading to potential anticancer and antiviral effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-ethyl-4H-1,2,4-triazol-3-yl)morpholine is unique due to the combination of the triazole and morpholine rings in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

2-(4-ethyl-1,2,4-triazol-3-yl)morpholine

InChI

InChI=1S/C8H14N4O/c1-2-12-6-10-11-8(12)7-5-9-3-4-13-7/h6-7,9H,2-5H2,1H3

InChI Key

CEOKVHXXLGDCLM-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NN=C1C2CNCCO2

Origin of Product

United States

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